molecular formula C16H18ClN3O3 B2584786 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034268-97-6

3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2584786
CAS RN: 2034268-97-6
M. Wt: 335.79
InChI Key: ZYIXTDIVPMLFJF-UHFFFAOYSA-N
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Description

3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione, commonly known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the cannabinoid CB1 receptor, which is found in the central nervous system and is involved in several physiological processes, including appetite regulation, pain perception, and mood regulation.

Scientific Research Applications

Novel Anticancer Agents

Research on structurally similar compounds to 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione has led to the discovery of potential anticancer agents. For instance, novel substituted imidazolidin-2,4-diones have shown potent growth inhibition against melanoma and ovarian cancer cells, indicating their potential as lead compounds for antitumor agents (Penthala et al., 2011).

Antinociceptive Properties

Imidazolidine derivatives have been studied for their therapeutic applications, including antinociceptive effects. A specific hydantoin, synthesized from glycine, demonstrated decreased ambulation and analgesia in mice without affecting motor coordination or anxiety behavior, suggesting its potential for treating neuropathic pain (Queiroz et al., 2015).

Synthesis of Biotin

A practical approach to synthesizing biotin involves intermediate compounds structurally related to this compound. This demonstrates the compound's relevance in synthesizing complex biomolecules, highlighting its importance in medicinal chemistry and bioorganic research (Kale et al., 2007).

Leukemia Cell Apoptosis

Novel spirohydantoin compounds, related to the structure of interest, have shown significant cytotoxic effects on human leukemic cell lines, indicating their potential as cancer therapeutic agents. These compounds work by inducing apoptosis through the mitochondrial pathway, suggesting a promising approach for leukemia therapy (Kavitha et al., 2009).

Antimicrobial Activity

Research into imidazolidine and azetidinone derivatives has revealed their potent antibacterial and antifungal activities. This suggests that compounds with similar structures could serve as the basis for developing new antimicrobial agents, offering an avenue for combating resistant bacterial and fungal strains (Mistry & Desai, 2006).

properties

IUPAC Name

3-[1-[3-(4-chloro-3-methylphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-10-6-11(2-4-13(10)17)3-5-14(21)19-8-12(9-19)20-15(22)7-18-16(20)23/h2,4,6,12H,3,5,7-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIXTDIVPMLFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3C(=O)CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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